Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-

Descripción general

Descripción

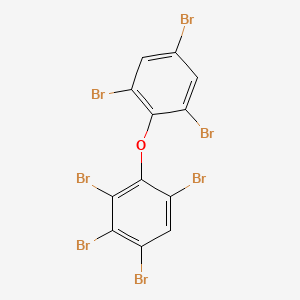

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of polybrominated diphenyl ether (PBDE), which are a group of brominated flame retardants . It is a synthetic intermediate used as a building block to prepare various aryl-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves bromination reactions. For example, the synthesis of tetrabromop-xylene involves adding bromine and anhydrous AlBr3 to a reactor, cooling it to 03 ℃, and slowly adding xylene while stirring .Molecular Structure Analysis

The molecular structure of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is complex due to the presence of multiple bromine atoms. The exact structure can be determined using advanced chemical analysis techniques .Chemical Reactions Analysis

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can undergo various chemical reactions. For instance, 1,2,4,5-Tetrabromobenzene can transform into 1,2,4-tribromobenzene in water .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can be determined using various analytical techniques. For example, its molecular formula, average mass, and monoisotopic mass can be determined .Aplicaciones Científicas De Investigación

Electrochemical Properties and Polymer Synthesis

Research has explored the electrochemical and spectral properties of compounds like 1,3,5-tris(aryl)benzenes, which share structural similarities with the compound . These studies have shown that such compounds are electroactive and can undergo electropolymerization, creating thin films on electrode surfaces. The polymers derived from these compounds, particularly those with meta-linkages, exhibit higher conductivity and better stability (Idzik et al., 2010).

Flame Retardancy

Benzene derivatives like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), which are structurally similar to the compound of interest, are commonly used as novel brominated flame retardants. Studies have investigated their thermal decomposition mechanisms, which have implications for understanding their effectiveness and safety in flame retardancy applications (Altarawneh & Dlugogorski, 2014).

Applications in Organic Electronics and Luminescent Materials

Compounds like 1,3,5-tris(4-bromophenyl)benzene, which are structurally related to the benzene derivative , have been used in the synthesis of porous covalent organic polymers (COPs). These COPs exhibit interesting properties like wide color range emissions, making them potentially useful in applications like organic electronics, photocatalysis, and medical imaging (Guo & Cao, 2015).

Direct Hydroxylation of Benzene

Research has also been conducted on the direct hydroxylation of benzene to phenol, which is relevant to the chemistry of similar benzene derivatives. This process involves using catalysts like vanadium-substituted phosphomolybdate, resulting in significant yields of phenol, a critical industrial chemical (Chen, Gao, & Xu, 2008).

Safety and Hazards

“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of PBDE, which are known to be harmful to the environment . Therefore, its manufacture, import, use, sale, and offer for sale are regulated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for the study and use of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” could involve further investigation into its environmental impact, potential health effects, and regulatory measures . Additionally, research into its synthesis and chemical reactions could lead to the development of new materials and applications .

Mecanismo De Acción

Target of Action

Similar compounds, such as polybrominated diphenyl ethers (pbdes), have been known to interact with various cellular and molecular targets, including the androgen receptor .

Mode of Action

It is known that brominated flame retardants like this compound can interact with their targets and induce changes at the molecular level .

Pharmacokinetics

Similar compounds are known to be persistent in the environment and bioaccumulate in organisms, which can affect their bioavailability .

Result of Action

Similar compounds have been associated with various adverse health effects, including endocrine disruption and neurotoxicity .

Propiedades

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCZVAQPRXHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448655 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- | |

CAS RN |

117948-63-7 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)